molecular formula C14H18F2N2 B13722789 {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine

{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine

Katalognummer: B13722789
Molekulargewicht: 252.30 g/mol
InChI-Schlüssel: RNZPVAWBETXRSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-indole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,2-Difluoroethyl)-1H-imidazol-2-amine
  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine

Uniqueness

{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine is unique due to its specific indole structure combined with the difluoroethyl and propylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C14H18F2N2

Molekulargewicht

252.30 g/mol

IUPAC-Name

N-[[1-(2,2-difluoroethyl)indol-4-yl]methyl]propan-1-amine

InChI

InChI=1S/C14H18F2N2/c1-2-7-17-9-11-4-3-5-13-12(11)6-8-18(13)10-14(15)16/h3-6,8,14,17H,2,7,9-10H2,1H3

InChI-Schlüssel

RNZPVAWBETXRSA-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=C2C=CN(C2=CC=C1)CC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.